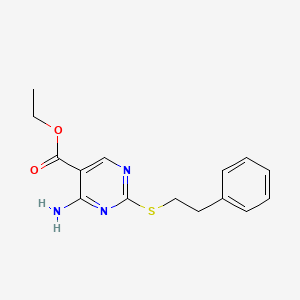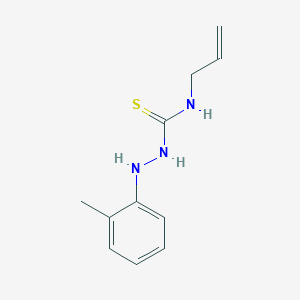![molecular formula C18H15N3O2 B7638724 N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)quinoline-2-carboxamide](/img/structure/B7638724.png)
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)quinoline-2-carboxamide, also known as DPQ, is a small molecule that has been extensively studied for its biological properties. DPQ is a heterocyclic compound that belongs to the class of pyridines and quinolines. It has been shown to exhibit a range of biological activities, including inhibiting DNA topoisomerase II and promoting DNA damage.
Wirkmechanismus
The mechanism of action of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)quinoline-2-carboxamide involves its interaction with DNA topoisomerase II. This compound binds to the enzyme and prevents it from carrying out its normal function of unwinding DNA during replication and transcription. This leads to the accumulation of DNA damage and ultimately results in cell death through apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. This compound has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)quinoline-2-carboxamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. Additionally, this compound has been extensively studied and has a well-established mechanism of action, which makes it a valuable tool for studying DNA topoisomerase II. However, one of the limitations of using this compound in lab experiments is that it can be toxic to cells at high concentrations, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)quinoline-2-carboxamide. One area of research is to explore the potential therapeutic applications of this compound in cancer therapy. Another area of research is to investigate the anti-inflammatory properties of this compound and its potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to better understand the toxicity of this compound and its potential side effects.
Synthesemethoden
The synthesis of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)quinoline-2-carboxamide involves a multi-step process that includes the condensation of 2-aminoquinoline with ethyl acetoacetate, followed by the formation of the pyran ring through a cyclization reaction. The final step involves the introduction of the carboxamide group through a reaction with chloroacetyl chloride. The overall yield of this compound synthesis is around 30%, and the purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)quinoline-2-carboxamide has been extensively studied for its biological properties and has been shown to have potential therapeutic applications. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. This compound has also been shown to promote DNA damage and induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-18(17-6-5-12-3-1-2-4-16(12)21-17)20-14-9-13-11-23-8-7-15(13)19-10-14/h1-6,9-10H,7-8,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAGZWXKQGMVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=CC(=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopropylcarbamoyl)acetamide](/img/structure/B7638660.png)

![7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one](/img/structure/B7638680.png)

![2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone](/img/structure/B7638698.png)
![4-[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethyl]morpholine](/img/structure/B7638700.png)
![2-[(4R)-4-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B7638706.png)
![2-[(4S)-4-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B7638708.png)
![[2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate](/img/structure/B7638714.png)
![6-(Furan-2-ylmethyl)-9-oxa-6-azaspiro[4.5]decane](/img/structure/B7638732.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carbonyl]pyrrolidin-2-one](/img/structure/B7638734.png)
![5-oxo-1-propan-2-yl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)pyrrolidine-3-carboxamide](/img/structure/B7638752.png)